molecular formula C7H8F3N B2920313 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile CAS No. 2503202-20-6

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No. B2920313
CAS RN: 2503202-20-6
M. Wt: 163.143
InChI Key: KASLBLUHEPUTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Trifluoromethylcyclobutane-1-carboxylic acid” is similar in structure . It has a molecular formula of C6H7F3O2 and a molecular weight of 168.11 .


Molecular Structure Analysis

The InChI code for “1-Trifluoromethylcyclobutane-1-carboxylic acid” is 1S/C6H7F3O2/c7-6(8,9)5(4(10)11)2-1-3-5/h1-3H2,(H,10,11) . This indicates the presence of a cyclobutane ring with a trifluoromethyl group and a carboxylic acid group.


Physical And Chemical Properties Analysis

The compound “1-Trifluoromethylcyclobutane-1-carboxylic acid” has a melting point of 86-88°C, a boiling point of 76/14mm, and a density of 1.330 g/mL at 25 °C . It has a refractive index of n20/D 1.391 .

Scientific Research Applications

Cycloaddition Reactions

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile and related compounds have been investigated for their reactivity in various cycloaddition reactions. For example, (E)- and (Z)-1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile reacted with methyl vinyl ether to yield cyclobutanes as 1 : 1 adducts, which compete with pathways leading to mono- and bis-adducts on the level of intermediate l,4-zwitterions. These findings emphasize the importance of such compounds in exploring cycloaddition reactions, further contributing to the understanding of reaction mechanisms involving cyclobutane derivatives (Urrutia Desmaison et al., 2012).

Photocycloaddition Reactions

Photocycloaddition of 2H-1-Benzopyran-3-carbonitriles to alkenes and alkenynes showcases the potential of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile and its analogs in photochemical reactions. This study highlights the selectivity and efficiency of photocycloaddition reactions leading to cyclobuta derivatives, emphasizing the utility of such compounds in the synthesis of complex chemical structures through photochemical pathways (Schwebel & Margaretha, 2000).

Copolymerizations

The synthesis and copolymerization studies of 3,3-difluorocyclobutene-1-carbonitrile (DFCB), a related compound, indicate the potential for 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile in polymer science. DFCB did not homopolymerize under radical or anionic conditions but copolymerized with electron-rich monomers like styrene, showing the versatility of cyclobutane derivatives in polymer chemistry. This research opens avenues for developing new materials with unique properties, where 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile could play a key role (Hall & Okamoto, 1974).

Safety and Hazards

The compound “1-Trifluoromethylcyclobutane-1-carboxylic acid” is classified as Acute Tox. 3 Oral. It has a storage class code of 6.1C, indicating it is combustible, acutely toxic, and can cause chronic effects .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N/c1-6(4-11)2-5(3-6)7(8,9)10/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLBLUHEPUTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.